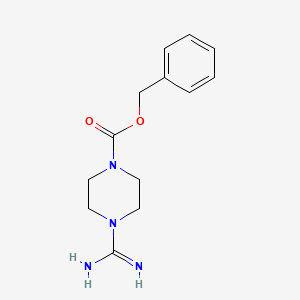![molecular formula C14H13NO6 B2670624 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine CAS No. 307525-71-9](/img/structure/B2670624.png)
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” is an organic compound with the molecular formula C16H16N2O7 . It is also known by other names such as "Glycine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]glycyl-" . The average mass of this compound is 348.307 Da and its monoisotopic mass is 348.095764 Da .
Synthesis Analysis
The synthesis of this compound has been described in various studies. For instance, one method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” has been analyzed using various spectroscopic techniques. The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” have been studied. For example, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” include its molecular formula (C16H16N2O7), average mass (348.307 Da), and monoisotopic mass (348.095764 Da) .Scientific Research Applications
Crystal Structure and Enzymatic Activity
Research on glycine derivatives, including studies on glycine N-methyltransferase (GNMT) from rat liver, provides a foundational understanding of molecular interactions and enzymatic activities. GNMT catalyzes the S-adenosylmethionine (AdoMet) dependent methylation of glycine to form sarcosine, revealing the enzyme's structure and function at the molecular level (Fu et al., 1996). This insight into enzyme mechanisms can be critical for understanding how similar glycine derivatives may interact with biological molecules.
Prenylated Glycine Derivatives from Marine Fungi
The study of prenylated glycine derivatives from the marine-derived fungus Fusarium sp. highlights the potential for discovering novel compounds with unique structures and activities. Two new prenylated glycine derivatives were identified, showcasing the diversity of natural products and their potential applications in drug discovery and development (Chen et al., 2021). Similar research could explore the bioactive properties of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine.
Glycine in Neurotransmission and Treatment of Schizophrenia
High-dose glycine has been added to antipsychotic treatments for schizophrenia, demonstrating the role of glycine and its derivatives in modulating neurotransmission and potentially treating neurological disorders (Heresco-Levy et al., 2004). This area of research underscores the therapeutic potential of glycine derivatives in mental health.
Future Directions
The future directions for the study of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” could involve further exploration of its synthesis, chemical reactions, and potential applications. The photochemistry observed may be used to control the properties of new polysaccharide derivatives and are thus of interest in the design of smart materials .
properties
IUPAC Name |
2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-8-4-14(19)21-11-5-9(2-3-10(8)11)20-7-12(16)15-6-13(17)18/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCYYTDPGVNBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)
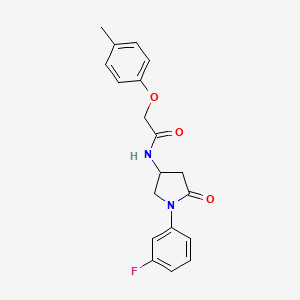
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)
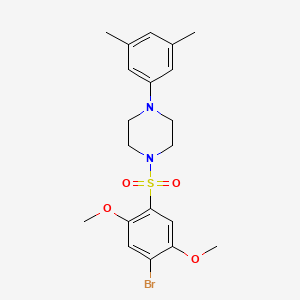
![1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670549.png)
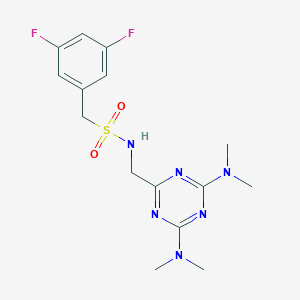
![3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670551.png)
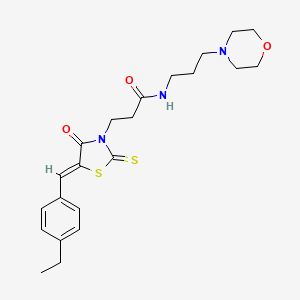
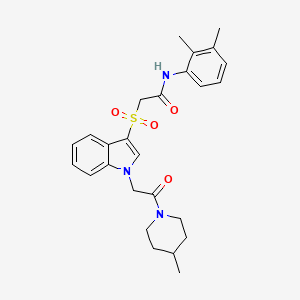
![2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol](/img/structure/B2670558.png)
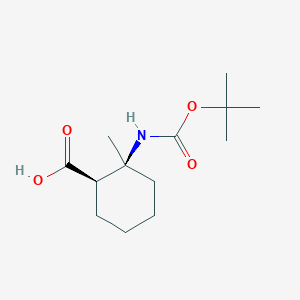
![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)
